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3-Isopropyl-2-methyl-benzoic acid

Catalog No.
S8816599
CAS No.
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropyl-2-methyl-benzoic acid

Product Name

3-Isopropyl-2-methyl-benzoic acid

IUPAC Name

2-methyl-3-propan-2-ylbenzoic acid

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-7(2)9-5-4-6-10(8(9)3)11(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

KHWYNZDOOUQCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C(C)C

3-Isopropyl-2-methyl-benzoic acid is an aromatic carboxylic acid with the molecular formula C11H14O2C_{11}H_{14}O_2 and a molecular weight of 178.23 g/mol. It consists of a benzoic acid core substituted with an isopropyl group at the third position and a methyl group at the second position. This compound is characterized by its hydrophobic nature due to the presence of alkyl substituents, which influences its solubility and reactivity in various chemical environments .

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters, a common reaction for modifying the compound for various applications.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to form a corresponding hydrocarbon.
  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in organic synthesis.

3-Isopropyl-2-methyl-benzoic acid can be synthesized through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of toluene (or its derivatives) using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Direct Alkylation: Starting from 2-methylbenzoic acid, isopropyl groups can be introduced via alkylation reactions using isopropyl halides.
  • Oxidative Methods: The oxidation of appropriate precursors such as alkyl-substituted benzenes can yield this compound through controlled oxidation processes.

These methods allow for the efficient production of 3-Isopropyl-2-methyl-benzoic acid in laboratory settings.

3-Isopropyl-2-methyl-benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing drugs with anti-inflammatory properties.
  • Agriculture: Potential use as a plant growth regulator or pesticide due to its aromatic structure.
  • Chemical Industry: Utilized in the production of fragrances and flavoring agents owing to its pleasant aromatic profile.

Several compounds share structural similarities with 3-Isopropyl-2-methyl-benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Methylbenzoic AcidC8H8O2C_8H_8O_2Lacks isopropyl substitution; simpler structure.
3-Isopropyl-2-methoxybenzoic AcidC12H16O3C_{12}H_{16}O_3Contains methoxy group; larger size and different reactivity.
4-Isopropylbenzoic AcidC10H12O2C_{10}H_{12}O_2Isopropyl group at para position; distinct sterics.
2-Hydroxy-3-isopropyl-6-methylbenzoic AcidC11H14O3C_{11}H_{14}O_3Hydroxy group adds polarity; different biological activity potential.

The uniqueness of 3-Isopropyl-2-methyl-benzoic acid lies in its specific arrangement of functional groups, which may confer distinct physical properties and biological activities compared to these similar compounds. Further studies could reveal more about its unique characteristics and potential applications in various fields.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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